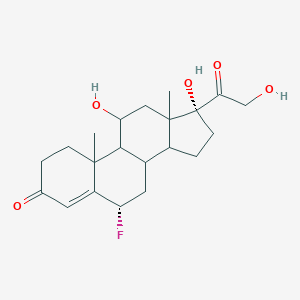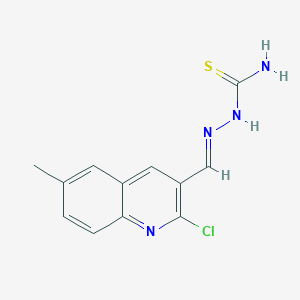
3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one, also known as Cl-MDH, is a synthetic compound that has been widely used in scientific research. It belongs to the class of flavonoids and has been found to possess various biological activities.
Wirkmechanismus
The mechanism of action of 3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one is not fully understood. However, it has been proposed that its antioxidant and anti-inflammatory activities are mediated by the activation of various signaling pathways, including the Nrf2 pathway and the NF-κB pathway. 3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one has also been found to induce apoptosis in cancer cells by regulating the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one has been found to modulate various biochemical and physiological processes. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one has also been found to increase the activity of various antioxidant enzymes, including superoxide dismutase (SOD) and catalase, which protect against oxidative stress. Additionally, 3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one has been found to regulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and can be used at low concentrations. However, one limitation of 3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one is its poor solubility in water, which can make it difficult to use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one. One area of research is to further investigate its mechanism of action and identify the specific signaling pathways that mediate its biological activities. Another area of research is to explore its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, there is a need to develop new formulations of 3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one that can improve its solubility and bioavailability.
Synthesemethoden
3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one can be synthesized by the condensation of 3-chloro-4-methylcatechol and 3,4-dihydroxybenzaldehyde in the presence of a catalyst such as sodium hydroxide. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one has been extensively studied for its potential therapeutic applications. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. 3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one has been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. It has also been found to protect against oxidative stress and inflammation, which are implicated in the development of various diseases.
Eigenschaften
Produktname |
3-chloro-4-methyl-7,8-dihydroxy-2H-1-benzopyran-2-one |
|---|---|
Molekularformel |
C10H7ClO4 |
Molekulargewicht |
226.61 g/mol |
IUPAC-Name |
3-chloro-7,8-dihydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C10H7ClO4/c1-4-5-2-3-6(12)8(13)9(5)15-10(14)7(4)11/h2-3,12-13H,1H3 |
InChI-Schlüssel |
QAZKNKBOVBHCEU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2O)O)Cl |
Kanonische SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-[(hydroxyimino)methyl]-13-methyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B304569.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane](/img/structure/B304570.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene](/img/structure/B304571.png)

![15-(Acetyloxy)-13-chloro-6-(1,5-dimethylhexyl)-5-methyl-19-oxapentacyclo[10.5.2.0~1,13~.0~2,10~.0~5,9~]nonadec-18-yl acetate](/img/structure/B304573.png)
![2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304577.png)
![2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304578.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304579.png)

![(6E)-6-[[2-(tetrazolo[1,5-a]quinoxalin-4-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304581.png)
![Acetone {3-[(2-hydroxyethyl)sulfanyl]-2-quinoxalinyl}hydrazone](/img/structure/B304582.png)
![N'-[(4-chloro-2H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304588.png)
![2-(4-chlorophenyl)-8-methoxy-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol](/img/structure/B304589.png)
![8-nitro-5-(2-oxo-2-phenylethyl)-1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304592.png)